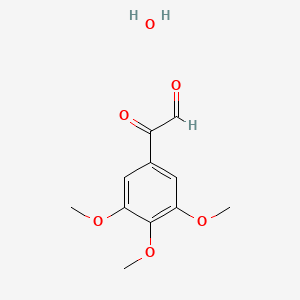

3,4,5-Trimethoxyphenylglyoxal hydrate

Description

Foundational Significance as a Molecular Scaffold

The utility of 3,4,5-Trimethoxyphenylglyoxal hydrate (B1144303) as a molecular scaffold lies in its ability to introduce the bioactive TMP group into a diverse range of molecular frameworks. The reactive α-dicarbonyl functionality of the glyoxal (B1671930) hydrate serves as a versatile handle for a multitude of chemical transformations, allowing for the construction of larger, more complex molecules that retain the core TMP scaffold. This approach is central to the design and synthesis of new therapeutic agents, where the TMP moiety often serves as the anchor for interacting with biological targets.

Research has consistently shown that the 3,4,5-trimethoxy substitution pattern on the phenyl ring is crucial for high binding affinity to tubulin. nih.govnih.gov By employing 3,4,5-Trimethoxyphenylglyoxal hydrate in synthesis, chemists can readily incorporate this key structural motif. The resulting molecules, which can range from relatively simple to complex heterocyclic systems, are then investigated for their potential as tubulin polymerization inhibitors and other biological activities.

The following table provides examples of bioactive compound classes that utilize the 3,4,5-trimethoxyphenyl scaffold, often introduced via precursors like this compound.

| Compound Class | Biological Activity | Role of the 3,4,5-Trimethoxyphenyl Scaffold |

| Chalcones | Anticancer, Anti-inflammatory | Essential for tubulin interaction and antiproliferative effects. nih.gov |

| Triazolylthioacetamides | Tubulin Polymerization Inhibitors | Crucial for binding to the colchicine (B1669291) site of tubulin. nih.govresearchgate.net |

| Pyrrolizines | Cytotoxic Agents | Contributes to the overall cytotoxicity and potential for multi-target activity. nih.gov |

| Thiazole-Pyrimidines | Antiproliferative Agents | Key pharmacophoric structure for binding to tubulin. mdpi.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5.H2O/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3;/h4-6H,1-3H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXCGXWGPPAKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662983 | |

| Record name | Oxo(3,4,5-trimethoxyphenyl)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150114-69-5 | |

| Record name | Oxo(3,4,5-trimethoxyphenyl)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Preparative Methodologies

Established Reaction Pathways for 3,4,5-Trimethoxyphenylglyoxal Hydrate (B1144303) Synthesis

The formation of 3,4,5-Trimethoxyphenylglyoxal hydrate is predominantly accomplished through the oxidative conversion of related aromatic ketones. These pathways are characterized by the selective oxidation of a methyl group adjacent to a carbonyl function, a transformation that requires precise control to prevent over-oxidation to carboxylic acids.

Oxidative Conversion of Related Precursors

The most direct and widely recognized method for synthesizing this compound involves the oxidation of a corresponding acetophenone (B1666503) derivative. This approach leverages the reactivity of the α-methylene group of the ketone.

The oxidation of 3,4,5-Trimethoxyacetophenone stands as a cornerstone in the synthesis of this compound. This reaction, often referred to as a Riley oxidation when selenium dioxide is employed, specifically targets the methyl group of the acetophenone, converting it into an aldehyde functionality to form the desired glyoxal (B1671930). adichemistry.comoup.com The presence of the three methoxy (B1213986) groups on the phenyl ring influences the reactivity of the acetophenone and the stability of the resulting glyoxal.

The general transformation can be represented as follows:

(CH₃O)₃C₆H₂COCH₃ + [O] → (CH₃O)₃C₆H₂COCHO

Upon completion of the oxidation, the resulting 3,4,5-Trimethoxyphenylglyoxal is typically isolated as its stable hydrate form in the presence of water.

While the oxidation of acetophenones is the primary route, the exploration of other precursors is an ongoing area of research. However, established and reliable synthetic pathways for the direct conversion of 3,4-Dimethoxybenzaldehyde or its analogues into this compound are not prominently documented in scientific literature. The focus remains on the more direct and efficient oxidation of the corresponding acetophenone.

Catalytic Systems and Reaction Conditions

The success of the synthesis of this compound is critically dependent on the catalytic system employed and the precise control of reaction conditions. These factors dictate the reaction's efficiency, selectivity, and yield.

Selenium Dioxide (SeO₂): This is the most frequently utilized and effective oxidizing agent for the conversion of acetophenones to the corresponding phenylglyoxals. adichemistry.comdu.ac.in The reaction, known as the Riley oxidation, is highly specific for the oxidation of α-methylene groups adjacent to a carbonyl. adichemistry.comnrochemistry.com The mechanism involves an initial reaction of the enol form of the acetophenone with selenium dioxide. nrochemistry.com The use of selenium dioxide offers good yields and is a well-established method. researchgate.netorgsyn.org

Potassium Permanganate (B83412) (KMnO₄): While a powerful oxidizing agent, the use of potassium permanganate for the synthesis of glyoxals from acetophenones is less common due to the potential for over-oxidation, leading to the formation of the corresponding benzoic acid derivative. However, under carefully controlled conditions, it is possible to achieve the desired glyoxal. The reaction kinetics are typically first order with respect to both the ketone and the permanganate.

The choice of oxidizing agent significantly impacts the reaction's outcome, with selenium dioxide generally being favored for its selectivity in this particular transformation.

The solvent system and thermal conditions are pivotal in the synthesis of this compound.

Solvent Systems: The oxidation of acetophenones with selenium dioxide is commonly carried out in solvents such as 1,4-dioxane (B91453) or ethanol (B145695), often with the addition of a small amount of water. researchgate.netorgsyn.org The presence of water can be crucial for the reaction to proceed effectively. nih.gov The choice of solvent can influence the reaction rate and the solubility of the reactants and the selenium dioxide. nih.gov For instance, using acetic acid as a solvent can lead to the formation of an allylic alcohol intermediate. adichemistry.com

Thermal Parameters: The reaction temperature is a critical parameter that must be carefully controlled. The oxidation of acetophenone to phenylglyoxal (B86788) using selenium dioxide is typically conducted at elevated temperatures, such as at 90°C or under reflux conditions. nrochemistry.comresearchgate.netorgsyn.org The reaction time is also an important factor, with typical durations ranging from several hours. nrochemistry.comorgsyn.org Inadequate temperature or reaction time may lead to incomplete conversion, while excessive heat can promote side reactions and decrease the yield of the desired product.

Below is an interactive data table summarizing typical reaction conditions for the selenium dioxide oxidation of an acetophenone, which can be considered representative for the synthesis of this compound.

| Precursor | Oxidizing Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |

| Acetophenone | Selenium Dioxide | 1,4-Dioxane / Water | Reflux | 4 | 69-72 |

| Substituted Ketone | Selenium Dioxide | 1,4-Dioxane | 100 | 7 | 70 |

| Acetophenone | Selenium Dioxide | Ethanol / Water | 90 | Not Specified | >98 |

This table presents generalized data from similar reactions and should be considered illustrative for the synthesis of this compound.

Optimization Principles in Chemical Synthesis

The efficient synthesis of this compound from its precursor, 3,4,5-trimethoxyacetophenone, requires meticulous control over reaction parameters to maximize both the yield and purity of the final product.

Strategies for Enhancing Reaction Yields and Purity

Optimizing the synthesis of aryl glyoxals involves a multi-faceted approach. The primary laboratory method involves the oxidation of the corresponding acetophenone with selenium dioxide. researchgate.net Strategies to enhance the outcome of this transformation focus on several key areas:

Stoichiometry and Reagent Purity: Precise control of the molar ratio between the substrate (3,4,5-trimethoxyacetophenone) and the oxidizing agent (e.g., selenium dioxide) is critical. An excess of the oxidant can lead to over-oxidation and the formation of unwanted byproducts, while an insufficient amount will result in incomplete conversion of the starting material. The purity of reagents and solvents is paramount to prevent side reactions.

Solvent and Temperature Control: The choice of solvent can significantly influence reaction rates and selectivity. Solvents like aqueous dioxane or ethanol are commonly used for selenium dioxide oxidations. researchgate.netorgsyn.org Reaction temperature must be carefully managed; for instance, refluxing is often employed to ensure the reaction proceeds at a reasonable rate without causing thermal decomposition of the product or reactants. orgsyn.org

Work-up and Purification: After the reaction is complete, a crucial step is the separation of the product from the reaction mixture, which includes precipitated selenium and any unreacted starting materials. The anhydrous form of phenylglyoxal is often a liquid that can be purified by vacuum distillation. orgsyn.orgorgsyn.org The hydrate form is conveniently prepared by dissolving the crude product in hot water and allowing it to crystallize upon cooling, a process that serves as an effective purification step. orgsyn.org For laboratory-scale purification, silica (B1680970) gel chromatography can also be employed to isolate the desired product with high purity. chemicalbook.com

Table 1: Key Optimization Strategies in Phenylglyoxal Synthesis

| Parameter | Strategy | Rationale |

| Reactant Ratio | Precise stoichiometric control of oxidant to substrate. | Prevents incomplete reaction or over-oxidation, minimizing byproduct formation. |

| Solvent System | Use of appropriate solvents (e.g., aqueous dioxane). researchgate.net | Ensures solubility of reactants and facilitates optimal reaction kinetics. |

| Temperature | Maintain consistent reaction temperature (e.g., reflux). orgsyn.org | Balances reaction rate against the thermal stability of reactants and products. |

| Purification | Crystallization from water to form the hydrate. orgsyn.org | Leverages the stable, crystalline nature of the hydrate for effective purification. |

| Purification | Vacuum distillation for the anhydrous form. orgsyn.org | Separates the product from less volatile impurities and byproducts. |

Mechanistic Influence of Aromatic Substituents on Condensation Reactions

The reactivity of the aromatic ring in this compound is profoundly influenced by its three methoxy substituents. These groups dictate the electronic properties of the phenyl ring, which in turn affects the stability of reaction intermediates and transition states.

A methoxy group (-OCH₃) attached to an aromatic ring exerts two competing electronic effects: a resonance effect and an inductive effect. stackexchange.com

Resonance Effect (+R): The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the π-system of the benzene (B151609) ring. This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles. lumenlearning.com This effect is particularly strong at the ortho and para positions.

Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the ring through the sigma (σ) bond. stackexchange.com

For the methoxy group, the electron-donating resonance effect is significantly stronger and dominates the electron-withdrawing inductive effect. stackexchange.com This net electron donation activates the aromatic ring. lumenlearning.com In reactions that involve the formation of a positively charged intermediate (a carbocation or arenium ion), such as electrophilic aromatic substitution, the methoxy groups can effectively stabilize this charge through resonance. libretexts.org This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. libretexts.org The presence of three such groups on the phenyl ring in this compound makes the ring particularly electron-rich and capable of stabilizing positive charges that may develop during subsequent condensation reactions.

In contrast to the activating nature of methoxy groups, electron-withdrawing substituents (e.g., nitro -NO₂, carbonyl -COR) have the opposite effect. They pull electron density out of the aromatic ring, making it less nucleophilic and deactivating it towards electrophilic attack. lumenlearning.comlibretexts.org This deactivation results in slower reaction rates.

Beyond electronic effects, steric factors—the spatial arrangement of atoms—also play a critical role in determining reaction outcomes. numberanalytics.com Steric hindrance occurs when the size of a substituent physically obstructs the approach of a reactant to a specific site on the molecule. numberanalytics.comyoutube.com For a substituted benzene ring, the positions adjacent to the substituent (ortho positions) are more sterically hindered than the position opposite it (para position). numberanalytics.com Consequently, even for reactions directed to the ortho and para positions by an activating group, the presence of a bulky substituent will often lead to a preference for substitution at the less crowded para position. youtube.com The interplay between these electronic and steric effects allows chemists to predict and control the regioselectivity of aromatic reactions. numberanalytics.com

Table 2: Comparison of Substituent Effects on Aromatic Rings

| Effect Type | Substituent Example | Electronic Influence | Impact on Reaction Rate (EAS) | Directing Influence |

| Electron-Donating | Methoxy (-OCH₃), Hydroxyl (-OH) | Donates electron density via resonance (+R > -I). stackexchange.com | Activating (Increases rate). lumenlearning.com | Ortho, Para-directing. libretexts.org |

| Electron-Withdrawing | Nitro (-NO₂), Carbonyl (-COR) | Withdraws electron density via resonance and/or induction. | Deactivating (Decreases rate). lumenlearning.com | Meta-directing. libretexts.org |

| Steric Hindrance | tert-Butyl (-C(CH₃)₃) | Minor electronic effect (weakly donating). | Can decrease rate due to physical blocking. numberanalytics.com | Favors substitution at less hindered positions (para over ortho). numberanalytics.com |

Scalable Production and Industrial Synthetic Approaches

Moving from laboratory-scale synthesis to large-scale industrial production introduces new challenges, primarily related to cost, safety, reagent toxicity, and waste disposal. The synthesis of this compound is no exception, requiring robust and efficient processes.

Large-Scale Oxidation Processes

The oxidation of a substituted acetophenone is the key step in producing the corresponding phenylglyoxal. researchgate.netorgsyn.org While selenium dioxide is a reliable and high-yielding oxidant on a laboratory scale, its use in industrial processes is problematic due to the toxicity of selenium compounds and the need to use it in stoichiometric amounts, which generates significant waste.

To address these limitations, more sustainable and scalable methods are sought. One attractive industrial approach involves using a less expensive, terminal oxidant in conjunction with a catalytic amount of the selective oxidizing agent. A process has been developed for the oxidation of acetophenone using aqueous nitric acid as the primary oxidant in the presence of selenium dioxide as a catalyst. researchgate.net In this system, the selenium dioxide performs the selective oxidation of the acetophenone and is then re-oxidized by the nitric acid, creating a redox cycle. researchgate.net This approach drastically reduces the amount of selenium required, changing its role from a stoichiometric reagent to a catalyst, which is highly advantageous for large-scale production. researchgate.net This catalytic method can achieve very high yields (over 98%) and high efficiency in the utilization of the selenium dioxide catalyst (99%). researchgate.net

Table 3: Comparison of Oxidation Methods for Phenylglyoxal Synthesis

| Feature | Stoichiometric SeO₂ Oxidation | Catalytic SeO₂ / HNO₃ Oxidation |

| Primary Oxidant | Selenium Dioxide (SeO₂) | Nitric Acid (HNO₃) |

| SeO₂ Role | Stoichiometric Reagent | Catalyst researchgate.net |

| Yield | Good to Excellent (e.g., 69-72%) orgsyn.org | Excellent (>98%) researchgate.net |

| Scalability | Poor due to cost, toxicity, and waste. | Good due to catalytic nature. researchgate.net |

| Waste Profile | High (stoichiometric selenium waste). | Low (catalytic amount of selenium). |

Integration of Continuous Flow Reactors and Advanced Purification Techniques

The synthesis of this compound is increasingly benefiting from the adoption of modern chemical manufacturing technologies, particularly the integration of continuous flow reactors and advanced, in-line purification techniques. This approach offers significant advantages over traditional batch processing in terms of efficiency, safety, product consistency, and scalability.

Continuous flow chemistry involves the continuous pumping of reactants through a network of tubes or microreactors where the reaction occurs. This methodology provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. For the synthesis of aryl glyoxals like this compound, flow chemistry can mitigate challenges associated with hazardous intermediates and exothermic reactions. The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, preventing the formation of hotspots and reducing the risk of side reactions. thieme-connect.comorganic-chemistry.org

Liquid-Liquid Extraction: This technique can be seamlessly integrated into a flow system to remove impurities by partitioning the product and byproducts between two immiscible liquid phases. nih.gov

Scavenger Resins: Solid-supported resins can be packed into columns and incorporated into the flow path to selectively remove unreacted reagents or byproducts. researchgate.net

Continuous Crystallization: As the purified product stream exits the reactor, it can be directed into a continuous crystallizer where controlled cooling or solvent addition induces the crystallization of the final product, yielding high-purity this compound. frontiersin.orgyoutube.com This method allows for precise control over crystal size and morphology.

Chromatography: Techniques such as simulated moving bed (SMB) chromatography can be adapted for continuous separation, offering high-resolution purification for complex reaction mixtures. beilstein-journals.org

The integration of these technologies not only enhances the efficiency and safety of the synthesis but also aligns with the principles of green chemistry by minimizing waste and energy consumption.

Research Findings in Continuous Flow Synthesis of Related Compounds

While specific studies on the continuous flow synthesis of this compound are not extensively documented, research on related glyoxal derivatives highlights the potential of this technology. For instance, the synthesis of various functionalized glyoxal derivatives has been successfully demonstrated in continuous flow systems using organolithium chemistry. thieme-connect.comrsc.orgresearchgate.net These studies showcase the ability of microreactor technology to handle unstable intermediates and perform rapid in-line quenching, leading to high yields and throughputs.

The following interactive data table illustrates a comparative analysis of batch versus continuous flow synthesis for a generic aryl glyoxal synthesis, based on typical improvements reported in the literature for similar reactions.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Several hours to days | Minutes to hours |

| Yield | Moderate to good | Good to excellent |

| Purity (pre-purification) | Variable | Consistently higher |

| Safety | Handling of bulk, potentially hazardous reagents | Small reaction volumes, better heat dissipation |

| Scalability | Difficult, requires larger reactors | Easier, by running the system for longer |

| Process Control | Limited | Precise control over parameters |

This data underscores the significant advantages that can be anticipated by applying continuous flow and integrated purification methodologies to the production of this compound.

Chemical Reactivity and Mechanistic Transformations

Fundamental Chemical Reactions of the Glyoxal (B1671930) Moiety

The glyoxal group is the more reactive part of the molecule and participates in a variety of fundamental chemical transformations, including oxidation and reduction.

The aldehyde functional group within the glyoxal moiety of 3,4,5-Trimethoxyphenylglyoxal hydrate (B1144303) is susceptible to oxidation to form the corresponding carboxylic acid, 3,4,5-trimethoxyphenylglyoxylic acid. This transformation can be achieved using various oxidizing agents commonly employed for aldehyde-to-carboxylic acid conversions. While specific studies on 3,4,5-Trimethoxyphenylglyoxal hydrate are not prevalent, the oxidation of aryl glyoxals is a known chemical transformation. For instance, oxidation of similar acetophenones can be achieved using reagents like selenium dioxide hmdb.caorgsyn.org. The resulting α-keto acid can then be further derivatized, for example, through esterification or amidation reactions at the newly formed carboxyl group.

Table 1: Potential Oxidation Products and Derivatives

| Starting Material | Oxidizing Agent (Example) | Primary Product | Potential Derivative |

| This compound | Mild Oxidant (e.g., Tollens' reagent) | 3,4,5-Trimethoxyphenylglyoxylic acid | Methyl 3,4,5-trimethoxyphenylglyoxylate |

The dicarbonyl nature of the glyoxal moiety allows for selective or complete reduction to form alcohol derivatives. The aldehyde is generally more reactive towards reduction than the ketone. The use of mild reducing agents, such as sodium borohydride, would likely selectively reduce the aldehyde to a primary alcohol, yielding a 1-hydroxy-2-(3,4,5-trimethoxyphenyl)ethan-2-one. Stronger reducing agents, like lithium aluminum hydride, would be expected to reduce both the aldehyde and the ketone, resulting in the formation of a diol, specifically 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol. The reduction of aryl esters, a related carbonyl compound, to their corresponding methyl arenes has been achieved using nickel catalysis, highlighting the diverse reductive pathways available for such functional groups chemistryviews.org.

Table 2: Potential Reduction Products

| Starting Material | Reducing Agent (Example) | Product |

| This compound | Sodium Borohydride (NaBH₄) | 1-hydroxy-2-(3,4,5-trimethoxyphenyl)ethan-2-one |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol |

The 3,4,5-trimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating methoxy (B1213986) groups. These groups direct incoming electrophiles to the ortho and para positions relative to themselves. In the case of the 1,2,3-trimethoxy substitution pattern on the benzene (B151609) ring, the positions are highly activated. Specifically, the methoxy groups at positions 3 and 5 will direct electrophiles to the 2, 4, and 6 positions, while the methoxy group at position 4 will direct to the 3 and 5 positions. The glyoxal substituent is a deactivating group and a meta-director. The combined electronic effects of the activating methoxy groups and the deactivating glyoxal group will determine the regioselectivity of substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. Generally, the powerful activating effects of the three methoxy groups are expected to dominate, leading to substitution at the available ortho and para positions of the ring mdma.chlibretexts.orgbyjus.comlibretexts.org.

Cyclization and Heterocycle Formation Pathways

The adjacent carbonyl groups of the glyoxal moiety make this compound a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions.

The reaction of aryl glyoxals with amines is a well-established method for forming new carbon-nitrogen bonds and, subsequently, heterocyclic rings rsc.orgnih.govresearchgate.netchemspider.com. The reaction typically begins with the nucleophilic attack of the amine on one of the carbonyl carbons of the glyoxal, usually the more electrophilic aldehyde carbon. This is followed by dehydration to form an imine. If a diamine is used, a second nucleophilic attack and dehydration can occur at the remaining carbonyl group, leading to the formation of a cyclic structure. For instance, reaction with o-phenylenediamine (B120857) would be expected to yield a quinoxaline (B1680401) derivative. The specific products formed can vary depending on the nature of the amine and the reaction conditions rsc.org.

1,2-Dicarbonyl compounds like this compound are key building blocks for the synthesis of 1,2,4-triazines. The general method involves a cyclocondensation reaction with a compound containing adjacent nitrogen nucleophiles, such as an amidrazone or aminoguanidine (B1677879) mdpi.comnih.govresearchgate.netresearchgate.net. The reaction proceeds through a series of nucleophilic additions and dehydrations. For example, condensation with aminoguanidine would first involve the formation of a guanylhydrazone at one of the carbonyls, followed by an intramolecular cyclization and dehydration to yield a 3-amino-1,2,4-triazine derivative substituted with the 3,4,5-trimethoxyphenyl group. The regioselectivity of the initial condensation is influenced by the relative electrophilicity of the aldehyde and ketone groups mdpi.comnih.gov.

Generation of Imidazole (B134444) Derivatives (e.g., 4-Aryl-2-benzoyl-imidazoles, Reverse ABI Analogs)

The versatility of this compound as a precursor extends to the synthesis of complex heterocyclic systems, including imidazole derivatives. A notable application is in the formation of 4-Aryl-2-benzoyl-imidazoles, which are structurally related to 2-aryl-4-benzoyl-imidazole (ABI) derivatives and are termed "reverse ABI" (RABI) analogs. rsc.org These compounds are of significant interest due to their potential as tubulin polymerization inhibitors with potent antiproliferative properties. rsc.org

A one-pot, one-step synthetic strategy has been developed for the synthesis of RABI analogs. rsc.org This method involves the reaction of an arylglyoxal with 3,4,5-trimethoxyphenylglyoxal in the presence of ammonium (B1175870) acetate (B1210297) in an ethanol (B145695) solvent. This reaction typically yields a mixture of the desired 4-aryl-2-(3,4,5-trimethoxybenzoyl)-imidazole and its corresponding 2-aryl-4-(3,4,5-trimethoxybenzoyl)-imidazole isomer in approximately a 1:1 ratio. rsc.org The separation and structural confirmation of these isomers can be achieved using chromatographic and spectroscopic techniques, such as two-dimensional ¹H-¹³C heteronuclear multiple bond correlation (HMBC) NMR experiments. rsc.org

The general reaction scheme showcases the condensation of the two dicarbonyl compounds with a source of ammonia (B1221849) (ammonium acetate) to construct the imidazole core.

Table 1: Synthesis of 4-Aryl-2-benzoyl-imidazole Derivatives

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product Type |

|---|

This table summarizes the key components in the one-pot synthesis of RABI analogs.

Synthesis of 1,2,4-Triazoles from Phenylglyoxal (B86788) Hydrate Precursors

Phenylglyoxal hydrates, including this compound, serve as valuable starting materials for the synthesis of 1,2,4-triazole (B32235) derivatives. These five-membered heterocyclic compounds are recognized for their broad spectrum of biological activities. nih.gov Various synthetic strategies have been developed that can utilize the dicarbonyl functionality of phenylglyoxals. chegg.comresearchgate.netpeacta.org

A common and effective method for constructing the 1,2,4-triazole ring involves the use of amidrazones or hydrazones as key intermediates. researchgate.netpeacta.org Phenylglyoxal hydrate can react with hydrazines to form a hydrazone. This intermediate can then undergo oxidative cyclization with an amine source or be converted into an N-acylamidrazone, which subsequently cyclizes to the triazole ring. peacta.org

The general synthetic pathway can be outlined as follows:

Formation of an Intermediate : The phenylglyoxal hydrate is reacted with a suitable nitrogen-containing nucleophile. For instance, reaction with a hydrazine (B178648) derivative (R-NHNH₂) yields a hydrazone.

Cyclization : The intermediate undergoes a cyclization reaction. This step often involves condensation with another reagent and subsequent dehydration or oxidation to form the aromatic 1,2,4-triazole ring. For example, hydrazones can be combined with amines and an oxidizing agent to form the triazole. researchgate.net

Different synthetic methods allow for the introduction of a wide array of substituents at the N1, C3, and C5 positions of the 1,2,4-triazole ring, providing a versatile approach to a large library of derivatives. chegg.com

Table 2: General Synthetic Scheme for 1,2,4-Triazoles from Phenylglyoxal Hydrates

| Step | Description | Key Reagents/Intermediates |

|---|---|---|

| 1 | Formation of Hydrazone | Phenylglyoxal Hydrate, Hydrazine derivative |

| 2 | Oxidative Cyclization | Amine, Oxidizing Agent (e.g., I₂/TBHP) |

| or | ||

| 1 | Formation of N-Acylamidrazone | Phenylglyoxal Hydrate, Hydrazide, Dehydrating Agent |

This table outlines generalized pathways for the synthesis of 1,2,4-triazoles starting from phenylglyoxal precursors.

Hydration Dynamics and Chemical Stability

Influence of Hydration State on Chemical Behavior

Like other α-dicarbonyl compounds, 3,4,5-Trimethoxyphenylglyoxal exists in equilibrium between its anhydrous dicarbonyl form and its hydrated form, particularly in the presence of water. chegg.comwikipedia.org The anhydrous form is typically a yellow liquid, while the hydrate is a colorless, crystalline solid. wikipedia.org This equilibrium is a crucial factor influencing the compound's chemical reactivity.

C₆H₅C(O)CHO + H₂O ⇌ C₆H₅C(O)CH(OH)₂

The aldehyde group of phenylglyoxals is more susceptible to nucleophilic attack by water than the ketone group, leading to the formation of a stable geminal diol (hydrate) at the aldehyde carbon. chegg.com The electron-withdrawing nature of the adjacent benzoyl group enhances the electrophilicity of the aldehyde carbon, favoring the hydrated state. rsc.org In aqueous solutions, the hydrate is often the predominant species. chegg.com

The hydration is a reversible process. The anhydrous dicarbonyl form can be regenerated from the hydrate by heating, which removes the water molecule. wikipedia.org The chemical behavior of this compound in a reaction is dictated by this equilibrium. In many synthetic applications, the hydrate serves as a stable, easy-to-handle precursor that generates the more reactive anhydrous dicarbonyl species in situ under the reaction conditions. rsc.org The presence of three electron-donating methoxy groups on the phenyl ring may influence the electronic properties of the carbonyl groups and thus modulate the hydration equilibrium constant compared to the unsubstituted phenylglyoxal, although specific studies on this influence are not widely reported.

Experimental Characterization of Hydrate Stability

The stability and interconversion of this compound can be characterized using several experimental techniques. The stability of arylglyoxal hydrates is sufficient for them to be commercially available and handled under standard laboratory conditions. rsc.org

Thermal Analysis: The most direct method to characterize the stability of the hydrate is by heating. As observed with the parent phenylglyoxal, heating the crystalline hydrate results in the loss of water, leading to the formation of the anhydrous liquid aldehyde. wikipedia.org The temperature at which this dehydration occurs can be determined by thermogravimetric analysis (TGA) or by observing the melting point, which for phenylglyoxal hydrate is in the range of 76-79 °C. wikipedia.org

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy can readily distinguish between the hydrated and anhydrous forms. The hydrate's IR spectrum is characterized by a strong, broad absorption band in the O-H stretching region (around 3300-3500 cm⁻¹) due to the gem-diol hydroxyl groups, and the absence of a distinct aldehyde C-H stretch. The anhydrous form, conversely, would show a characteristic aldehyde C-H stretch and might display two distinct C=O stretching frequencies for the ketone and aldehyde. chegg.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to observe the hydration equilibrium. In the hydrate form, a characteristic signal for the methine proton of the CH(OH)₂ group would be observed. In contrast, the anhydrous form would show a signal for the aldehydic proton at a significantly downfield chemical shift (typically >9 ppm). The relative integration of these signals can be used to determine the position of the equilibrium in a given solvent system. hmdb.ca

While these techniques are generally applicable, specific experimental data detailing the quantitative stability (e.g., hydration equilibrium constant, decomposition kinetics) of this compound are not extensively documented in the reviewed literature. However, the established behavior of phenylglyoxal serves as a reliable model for its expected properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 3,4,5-Trimethoxyphenylglyoxal hydrate (B1144303) is expected to show characteristic absorption bands for the various functional groups present in the molecule. A key feature would be the stretching vibration of the ketone carbonyl group (C=O), which typically appears as a strong band in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by conjugation with the aromatic ring.

Other important vibrational modes include the C-H stretching of the aromatic ring and the methoxy (B1213986) groups, which are expected in the region of 2800-3100 cm⁻¹. The C-O stretching vibrations of the ether linkages of the methoxy groups will also be present, typically in the range of 1000-1300 cm⁻¹.

The presence of the hydrate (gem-diol) in 3,4,5-Trimethoxyphenylglyoxal hydrate gives rise to specific spectral signatures in the IR spectrum. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the hydroxyl groups of the gem-diol. The presence and shape of this band are strong evidence for the hydrated form of the glyoxal (B1671930). Additionally, the C-O stretching of the gem-diol would contribute to the complex pattern in the fingerprint region of the spectrum. The absence of a strong aldehyde C-H stretching band around 2700-2800 cm⁻¹ would further support the presence of the hydrated form over the free dialdehyde.

A summary of the expected characteristic IR absorption bands is provided below:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3600 (broad) | O-H stretch | Hydroxyl (hydrate) |

| 2950-3100 | C-H stretch | Aromatic & Methoxy |

| ~1680 (strong) | C=O stretch | Ketone |

| 1580-1600 | C=C stretch | Aromatic ring |

| 1000-1300 | C-O stretch | Ether (methoxy) & Hydroxyl |

This is an interactive data table. You can sort and filter the data.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, both the molecular ion and its characteristic fragment ions can be identified. Techniques such as electrospray ionization (ESI) are particularly suited for polar molecules like the subject compound, often yielding the protonated molecular ion [M+H]⁺.

Upon collision-induced dissociation (CID), the molecular ion undergoes fragmentation, providing valuable insights into the compound's structure. The fragmentation pattern is predictable to some extent, with cleavages typically occurring at the weaker bonds. For this compound, fragmentation would likely involve the loss of water, methoxy groups, and cleavage of the glyoxal side chain.

Table 1: Hypothetical Mass Spectrometry Data for this compound

| Ion Type | Proposed Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₅O₆⁺ | 243.0818 |

| [M+H - H₂O]⁺ | C₁₁H₁₃O₅⁺ | 225.0712 |

| [M+H - CH₂O]⁺ | C₁₀H₁₁O₅⁺ | 211.0556 |

| [M+H - CO]⁺ | C₁₀H₁₅O₅⁺ | 215.0868 |

Note: The data in this table is illustrative and represents expected fragmentation patterns. Actual experimental values may vary.

Chemiluminescence (CL) Detection Systems

Chemiluminescence techniques offer high sensitivity and selectivity for the detection and quantification of specific analytes. This compound can be utilized in CL systems, primarily as a signaling reagent.

Role as a Signaling Reagent in Luminescent Sensor Platforms

In the context of luminescent sensor platforms, this compound can act as a precursor to a light-emitting species. Its reaction with a specific analyte in the presence of an oxidizing agent and a catalyst can trigger a chemiluminescent reaction. The intensity of the emitted light is proportional to the concentration of the analyte, forming the basis of a quantitative detection method. The trimethoxyphenyl moiety can influence the electronic properties of the molecule, potentially enhancing the quantum yield of the chemiluminescence reaction.

Application in Quantitative Analytical Chemiluminescence

The application of this compound in quantitative analytical chemiluminescence is predicated on its ability to produce a measurable light signal in a concentration-dependent manner. This is particularly useful for trace analysis where high sensitivity is required. A typical analytical setup would involve mixing the sample containing the analyte with a solution of this compound and other necessary reagents, followed by the measurement of the emitted light using a photomultiplier tube or a CCD camera.

Table 2: Illustrative Data for a Chemiluminescence Assay

| Analyte Concentration (µM) | Chemiluminescence Intensity (a.u.) |

|---|---|

| 0.1 | 15,234 |

| 0.5 | 76,170 |

| 1.0 | 151,988 |

| 5.0 | 758,540 |

Note: This data is hypothetical and serves to demonstrate the principle of quantitative analysis using chemiluminescence.

Thermal Analysis Techniques

Thermal analysis methods are employed to study the physical and chemical properties of materials as a function of temperature. For a hydrated compound like this compound, these techniques are crucial for understanding its thermal stability and the nature of its hydration.

Thermogravimetric Analysis (TGA) for Hydration Level Determination

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated over time. For this compound, TGA is an effective method to determine the amount of water present in the crystal lattice. As the sample is heated, the water of hydration is lost, resulting in a corresponding decrease in mass. The temperature at which this mass loss occurs provides information about the strength of the water's association with the molecule. The stoichiometry of the hydrate can be calculated from the percentage of mass loss.

Table 3: Representative TGA Data for a Hydrated Compound

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

|---|---|---|

| 50 - 120 | 7.45 | Loss of one molecule of water of hydration |

Note: The data presented is a representative example for a monohydrate and is intended for illustrative purposes.

Applications in Advanced Organic Synthesis and Translational Chemical Research

Utilization as a Key Synthetic Building Block

The reactivity of the dicarbonyl system in 3,4,5-Trimethoxyphenylglyoxal hydrate (B1144303), coupled with the electronic properties imparted by the trimethoxy-substituted phenyl ring, allows for its participation in a wide array of chemical transformations. This positions it as a key intermediate in the synthesis of diverse and complex molecular architectures.

3,4,5-Trimethoxyphenylglyoxal hydrate is a foundational component for synthesizing a variety of intricate organic structures. Its ability to act as a precursor to key intermediates, such as 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one, opens avenues for the construction of heterocyclic systems. mdpi.com For instance, this bromo derivative can be readily prepared from a trimethoxy acetophenone (B1666503), a close relative of the glyoxal (B1671930) hydrate, and subsequently used in the synthesis of complex molecules like thiazole-pyrimidine derivatives. mdpi.com These multi-ring systems are of significant interest in medicinal chemistry due to their potential biological activities.

The glyoxal functionality itself is highly reactive and can undergo condensation reactions with various nucleophiles to form a range of heterocyclic compounds. This reactivity is central to its utility in building molecular complexity from a relatively simple starting material. The 3,4,5-trimethoxyphenyl moiety is a common feature in many biologically active natural products and synthetic compounds, and its incorporation via the glyoxal hydrate building block is a strategic advantage in the design of new chemical entities. mdpi.comnih.govresearchgate.net

For analytical and research applications, the quantitative and qualitative analysis of glyoxals is often facilitated by derivatization. While specific studies on the derivatization of this compound are not extensively documented, established methods for other glyoxals can be readily applied. The dicarbonyl functionality is a prime target for reagents that introduce a chromophore or a mass-spectrometry-friendly tag, thereby enhancing detection sensitivity.

Common derivatizing agents for glyoxals include diamino compounds, which react to form stable, highly conjugated quinoxaline (B1680401) derivatives that are easily detectable by UV-Vis or fluorescence spectroscopy. This approach is a cornerstone for the analysis of α-dicarbonyl compounds in various matrices.

| Derivatizing Agent | Resulting Derivative | Analytical Technique |

| o-Phenylenediamine (B120857) | Quinoxaline | HPLC-UV |

| 4-Nitro-1,2-phenylenediamine | Nitro-substituted quinoxaline | HPLC with photodiode array detection |

| 2,3-Diaminonaphthalene | Naphthoquinoxaline | HPLC with fluorescence or mass spectrometry detection |

These derivatization strategies would allow for the sensitive and selective determination of this compound in reaction mixtures or biological samples, aiding in reaction monitoring, purity assessment, and metabolic studies.

Precursor in Medicinal Chemistry for Novel Compound Synthesis

The 3,4,5-trimethoxyphenyl motif is a well-established pharmacophore found in numerous compounds with a wide range of biological activities. mdpi.comnih.govresearchgate.net Consequently, this compound is a highly valuable precursor in medicinal chemistry for the synthesis of novel compounds with therapeutic potential.

The synthesis of sulfonamide derivatives incorporating heterocyclic scaffolds is a prominent area of research in drug discovery. The condensation of glyoxals with other reagents is a key step in the formation of certain heterocyclic rings. For instance, the synthesis of 1,2,4-triazine (B1199460) sulfonamide derivatives can be initiated from a condensation reaction involving a glyoxal. nih.gov This highlights the potential of this compound to serve as a direct precursor for the 1,2,4-triazine core, which can then be further functionalized with a sulfonamide group.

The resulting hybrid molecules, which combine the structural features of the 3,4,5-trimethoxyphenyl group, a 1,2,4-triazine ring, and a sulfonamide moiety, are of interest for their potential anticancer and antimicrobial properties. nih.govnih.govresearchgate.net The modular nature of such syntheses allows for the creation of libraries of related compounds for biological screening.

The 3,4,5-trimethoxyphenyl group is a critical component of many potent tubulin polymerization inhibitors, a class of anticancer agents that disrupt the formation of microtubules, leading to cell cycle arrest and apoptosis. nih.gov This structural motif is present in the natural product colchicine (B1669291) and numerous synthetic analogues that bind to the colchicine binding site on tubulin.

This compound is an ideal starting material for the synthesis of various heterocyclic compounds designed as tubulin polymerization inhibitors. The glyoxal moiety can be transformed into a variety of scaffolds that can be further elaborated to mimic the structure of known inhibitors. For example, the 3,4,5-trimethoxyphenyl group is a common feature in chalcones and other heterocyclic systems that have been shown to inhibit tubulin polymerization. mdpi.com The synthesis of novel bioactive heterocycles containing this fragment is an active area of research aimed at developing new anticancer drugs. nih.gov

Once a series of derivatives is synthesized from this compound, structure-activity relationship (SAR) studies are crucial for optimizing their biological activity. These studies involve systematically modifying the structure of the lead compound and evaluating the impact of these changes on its potency and selectivity.

For instance, in the development of tubulin polymerization inhibitors, SAR studies have shown that the 3,4,5-trimethoxyphenyl ring is often essential for activity. nih.gov Modifications to other parts of the molecule, such as the heterocyclic core or other substituents, can then be explored to fine-tune the compound's properties. The table below summarizes key findings from SAR studies on compounds containing the 3,4,5-trimethoxyphenyl moiety.

| Compound Class | Key SAR Findings | Reference |

| Pyrrolizine Derivatives | The presence of a benzamide (B126) group generally leads to higher cytotoxicity than the corresponding Schiff bases. | nih.gov |

| Thiazole-Pyrimidine Derivatives | Compounds with a substituted piperazine (B1678402) moiety showed the best antiproliferative activity. | mdpi.comresearchgate.net |

| Chalcone (B49325) Analogues | The substitution pattern on the second aromatic ring significantly influences the anti-proliferative and nitric oxide production inhibitory activities. | mdpi.com |

These SAR studies provide valuable insights for the rational design of more potent and selective therapeutic agents derived from this compound.

Application as a Chemical Probe in Biological Systems

This compound belongs to the class of α-dicarbonyl compounds, specifically phenylglyoxal (B86788) derivatives, which are recognized for their reactivity toward nucleophilic residues in proteins. This reactivity forms the basis of their potential application as chemical probes to investigate complex biological mechanisms.

Investigations into Protein Modification Mechanisms (e.g., Covalent Bonding with Arginine Residues)

The primary application of phenylglyoxal and its analogs in biological systems is the chemical modification of arginine residues in proteins. The guanidinium (B1211019) group of arginine is highly nucleophilic and reacts specifically with the adjacent dicarbonyl functionality of phenylglyoxals under mild physiological conditions. nih.govnih.gov This reaction results in the formation of a stable covalent adduct, effectively labeling the accessible arginine residues.

While specific studies detailing the use of this compound are not prevalent in publicly accessible literature, the established reactivity of the phenylglyoxal core suggests its utility in this area. researchgate.net The reaction proceeds rapidly and with high specificity for arginine over other amino acid residues like lysine, especially under controlled pH. nih.govnih.gov The trimethoxy substitution pattern on the phenyl ring may modulate the reagent's reactivity, solubility, and steric hindrance compared to unsubstituted phenylglyoxal. This allows for probing the local environment of arginine residues within a protein's three-dimensional structure. By analyzing the extent of modification, researchers can infer which arginine residues are exposed on the protein surface versus those buried within its core or protected by protein-protein interactions.

Table 1: General Reaction of Phenylglyoxals with Arginine This table illustrates the general reaction mechanism for phenylglyoxal derivatives, which is applicable to this compound.

| Reactant 1 | Reactant 2 | Conditions | Product | Significance |

|---|---|---|---|---|

| Phenylglyoxal Derivative | Guanidinium group of Arginine | Mildly alkaline pH | Stable covalent adduct | Labels accessible arginine residues for structural and functional studies. researchgate.net |

Utility in Proteomics Research to Elucidate Protein Structure-Function Relationships

Based on its potential for arginine modification, this compound could theoretically be a valuable tool in proteomics. Chemical footprinting experiments using such reagents can help map protein surfaces and identify residues crucial for enzymatic activity or molecular interactions. However, a review of available scientific literature does not provide specific examples of this compound being employed in proteomics studies to elucidate protein structure-function relationships.

Analytical Reagent in Advanced Biosensing Applications

The unique chemical properties of glyoxal derivatives have led to their use in various analytical and biosensing methods.

Fluorogenic Derivatization for Nucleotide Detection (e.g., Guanosine (B1672433) 3',5'-cyclic monophosphate in HPLC)

Certain α-dicarbonyl compounds can react with guanine (B1146940) derivatives to form highly fluorescent products, a principle used for the sensitive detection of nucleotides in methods like High-Performance Liquid Chromatography (HPLC). While this is a known application for some glyoxal reagents, specific studies demonstrating the use of this compound for the fluorogenic derivatization of guanosine 3',5'-cyclic monophosphate or other nucleotides were not identified in a survey of scientific literature.

Reagent for Telomere DNA Detection in Chemiluminescence Assays

Chemiluminescence assays are powerful tools for detecting specific DNA sequences, such as telomeres. These methods often rely on probes or enzymes that generate a light signal. A search of relevant scientific databases did not yield any studies in which this compound is used as a reagent for the detection of telomere DNA in chemiluminescence assays.

Computational and Theoretical Chemistry Investigations

Molecular Modeling and Docking Simulations of Derivatives

Molecular modeling and docking simulations are instrumental in drug discovery and materials science for predicting the interaction between a small molecule and a target macromolecule. While specific docking studies on 3,4,5-Trimethoxyphenylglyoxal hydrate (B1144303) are not extensively documented, research on derivatives containing the 3,4,5-trimethoxyphenyl moiety highlights the utility of this approach.

Derivatives of 3,4,5-trimethoxyphenyl have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. For instance, compounds featuring this group have been designed and docked into the binding sites of various proteins, including tubulin and epidermal growth factor receptor (EGFR). nih.govresearchgate.net These simulations help in understanding the binding modes and affinities of the molecules, providing a rational basis for the design of more potent and selective inhibitors. The 3,4,5-trimethoxyphenyl group often plays a crucial role in these interactions, fitting into specific pockets of the receptor and forming key hydrogen bonds or hydrophobic interactions. tandfonline.com

The general procedure for such studies involves:

Preparation of the ligand and receptor: The 3D structure of the derivative is generated and optimized, while the crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB).

Docking simulation: A docking algorithm is used to predict the preferred orientation of the ligand when bound to the receptor.

Analysis of results: The predicted binding poses are analyzed to identify key interactions, and scoring functions are used to estimate the binding affinity.

These computational predictions can then be used to prioritize compounds for synthesis and biological evaluation, accelerating the discovery process. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a widely used tool for calculating the properties of molecules with a good balance of accuracy and computational cost.

Geometric Optimization and Electronic Structure Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For molecules containing the 3,4,5-trimethoxyphenyl group, DFT studies, often using the B3LYP functional, have been performed to understand their structural parameters. nih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, studies on dimethoxybenzene derivatives have shown that DFT can accurately predict the planar structure of the phenyl ring and the orientation of the methoxy (B1213986) groups. nih.gov

The electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals, can also be elucidated using DFT. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are key to understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. nih.gov

Table 1: Representative DFT-Calculated Parameters for a Dimethoxybenzene Derivative

| Parameter | Value |

| HOMO Energy | -6.20 eV |

| LUMO Energy | -1.25 eV |

| HOMO-LUMO Gap | 4.95 eV |

| Dipole Moment | 2.50 D |

Note: This data is illustrative and based on findings for related dimethoxybenzene compounds. nih.gov

Prediction and Interpretation of Spectroscopic Properties

DFT calculations are a powerful tool for predicting and interpreting various spectroscopic data, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. By calculating the vibrational frequencies, researchers can assign the peaks in an experimental IR or Raman spectrum to specific molecular motions. This has been demonstrated in studies of molecules with similar structural motifs. scielo.br

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. niscpr.res.in These calculations can help to understand the nature of electronic transitions and the effect of substituents on the absorption wavelengths. For chalcone (B49325) derivatives, TD-DFT has been successfully used to interpret their UV-Vis spectra in different solvents. niscpr.res.in

Thermodynamic Characterization of Molecular Systems

DFT can also be used to calculate the thermodynamic properties of molecules, such as their enthalpy of formation, entropy, and Gibbs free energy. acs.org A combined experimental and theoretical thermochemical investigation of 3,4,5-trimethoxyphenol, a structurally related compound, demonstrated the utility of DFT in this regard. The standard molar enthalpy of formation in the gaseous phase was determined both experimentally and through DFT calculations, showing good agreement. researchgate.net Such data is crucial for understanding the stability and reactivity of compounds.

Table 2: Experimental and Calculated Gaseous Phase Enthalpy of Formation for 3,4,5-trimethoxyphenol

| Method | ΔfH°m(g) / kJ·mol⁻¹ |

| Experimental | -518.1 ± 3.6 |

| DFT (B3LYP) | -520.4 |

Source: Adapted from a study on 3,4,5-trimethoxyphenol. researchgate.net

Advanced Computational Analyses of Reactivity and Intermolecular Interactions

Beyond basic structural and electronic properties, advanced computational methods can provide deeper insights into the reactivity and non-covalent interactions of molecules.

Determination of Reactivity Sites (e.g., Average Localized Ionization Energy (ALIE), Electron Localized Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG), Fukui Functions, Frontier Molecular Orbitals (FMO))

Several computational tools are available to identify the most reactive sites within a molecule.

Frontier Molecular Orbitals (FMO): The shapes and energies of the HOMO and LUMO indicate the likely sites for electrophilic and nucleophilic attack, respectively. The regions of the molecule where the HOMO is localized are electron-rich and prone to attack by electrophiles, while LUMO-localized regions are electron-deficient and susceptible to nucleophilic attack. nih.gov

Fukui Functions: These functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule towards electrophilic, nucleophilic, and radical attack. DFT calculations on 3,4,5-trimethoxyphenyl derivatives have utilized Fukui functions to predict their reactivity. researchgate.net

Average Local Ionization Energy (ALIE): ALIE is a conceptual DFT tool used to identify the regions in a molecule where electrons are least tightly bound and therefore most susceptible to electrophilic attack. nih.gov The lower the ALIE value on the molecular surface, the more reactive that site is towards electrophiles. researchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These functions provide a topological analysis of the electron density, revealing the locations of chemical bonds and lone pairs of electrons. This information can be used to understand the bonding patterns and predict sites of reactivity.

Reduced Density Gradient (RDG): The RDG is a method used to visualize and characterize non-covalent interactions, such as hydrogen bonds and van der Waals forces, within and between molecules. chemrxiv.org This is particularly useful for understanding how a molecule might interact with its environment or with a biological target.

By employing these advanced computational techniques, a comprehensive understanding of the chemical behavior of 3,4,5-Trimethoxyphenylglyoxal hydrate and its derivatives can be achieved, guiding further experimental investigations and applications.

Analysis of Noncovalent Interactions (NCI)

Noncovalent interactions are fundamental in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. For this compound, a detailed analysis of these forces, including hydrogen bonding, steric effects, and van der Waals interactions, is essential for a comprehensive understanding of its chemical nature. Computational methods such as Density Functional Theory (DFT), Noncovalent Interaction (NCI) plots, and the Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in this analysis.

Hydrogen Bonding: The molecular structure of this compound, with its hydroxyl groups from the hydrate and methoxy groups on the phenyl ring, suggests a high propensity for forming both intramolecular and intermolecular hydrogen bonds. The oxygen atoms of the methoxy groups and the glyoxal (B1671930) moiety can act as hydrogen bond acceptors, while the hydroxyl groups of the hydrate are potent hydrogen bond donors. Theoretical studies on related molecules containing the 3,4,5-trimethoxyphenyl group have shown that the methoxy groups can actively participate in hydrogen bonding with DNA bases and the sugar-phosphate backbone. rsc.org It is therefore highly probable that in the solid state or in solution, this compound engages in a complex network of hydrogen bonds, which would significantly influence its crystal packing and solubility.

Steric Effects: The spatial arrangement of the 3,4,5-trimethoxy phenyl group imposes certain steric constraints that influence the molecule's conformation and its ability to interact with other molecules. The bulky methoxy groups can create steric hindrance, which may affect the planarity of the glyoxal side chain relative to the phenyl ring. Computational energy profiling of related structures has demonstrated that different orientations of substituted phenyl rings can lead to varying energy minima, indicating a delicate balance between electronic and steric effects. acs.org

The interplay of these noncovalent forces can be visualized and quantified using computational tools. For instance, NCI plots can reveal regions of weak interactions, while QTAIM analysis can characterize the nature and strength of specific bonds, including hydrogen bonds.

| Interaction Type | Potential Participating Groups | Significance |

| Hydrogen Bonding | Hydrate -OH groups, Methoxy -OCH3 groups, Glyoxal C=O groups | Crystal packing, Solubility, Receptor binding |

| Steric Effects | 3,4,5-trimethoxyphenyl group | Molecular conformation, Reactivity |

| Van der Waals Interactions | Phenyl ring, Alkyl groups of methoxy substituents | Crystal stability, Non-polar interactions |

Mechanistic Insights from Quantum Chemical Approaches

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in exploring the reaction mechanisms of organic molecules. These approaches allow for the calculation of reaction pathways, transition states, and the elucidation of electronic factors that govern reactivity.

For compounds containing the 3,4,5-trimethoxyphenyl moiety, DFT studies have been successfully employed to understand their reaction mechanisms. For example, the selectivity and mechanistic aspects of [3+2] cycloaddition reactions involving nitrones bearing a 3,4,5-trimethoxyphenyl group have been explored using DFT. researchgate.netmdpi.com These studies have determined that such reactions can proceed through a polar, one-step mechanism. researchgate.net The electronic nature of the 3,4,5-trimethoxyphenyl group, with its electron-donating methoxy groups, can significantly influence the electron density distribution within the molecule, thereby affecting its reactivity and the stability of reaction intermediates and transition states.

In the context of this compound, quantum chemical calculations could provide insights into several key aspects of its reactivity:

Tautomerism and Hydrate-Carbonyl Equilibrium: The equilibrium between the hydrated glyoxal and its anhydrous dicarbonyl form can be modeled to understand the energetic favorability of the hydrate in different environments.

Reactions at the Carbonyl Groups: The electrophilicity of the carbonyl carbons can be quantified, and the reaction pathways for nucleophilic addition reactions can be mapped out. This would be particularly relevant for understanding its potential as a derivatizing agent for biological molecules, such as the specific reaction with guanine (B1146940). acs.orgcuhk.edu.hk

Role of the Trimethoxyphenyl Group: The influence of the electron-donating methoxy groups on the reactivity of the glyoxal moiety can be systematically studied. This includes their effect on the activation energies of various reactions.

Mechanistic studies often involve the construction of a potential energy surface to identify the lowest energy path from reactants to products. Key parameters derived from these calculations include activation energies and reaction enthalpies, which are crucial for predicting reaction rates and outcomes.

| Computational Approach | Application to this compound | Insights Gained |

| Density Functional Theory (DFT) | Calculation of reaction pathways and transition states. | Understanding of reaction mechanisms, prediction of product formation. |

| Potential Energy Surface (PES) Scanning | Identification of energy minima and transition states for conformational changes or reactions. | Elucidation of the most favorable reaction pathways. |

| Molecular Orbital Analysis | Examination of frontier orbitals (HOMO/LUMO). | Prediction of reactivity and sites of electrophilic/nucleophilic attack. |

Q & A

Basic: What are the standard synthetic routes for preparing 3,4,5-trimethoxyphenylglyoxal hydrate, and how is its purity validated?

Methodological Answer:

The compound is typically synthesized via condensation reactions between substituted phenyl precursors and glyoxal derivatives. For example, in the synthesis of triazine-based sulfonamides, this compound reacts with benzenesulfonamide intermediates under reflux conditions for 33 hours, yielding products with >90% efficiency . Purity validation involves:

- IR spectroscopy : Confirming carbonyl (C=O) stretches near 1700 cm⁻¹ and hydroxyl (O-H) bands from the hydrate moiety.

- ¹H-NMR : Identifying aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ 3.8–3.9 ppm).

- Elemental analysis : Matching experimental C/H/O ratios to theoretical values (e.g., C₁₁H₁₄O₆, MW 242.23 g/mol) .

Basic: How is this compound utilized in analytical chemistry for biomolecule detection?

Methodological Answer:

Derivatization agents like trimethoxyphenylglyoxal hydrate enable chemiluminescence-based detection of guanine in nucleic acids. The α-ketoaldehyde group reacts selectively with guanine residues, forming fluorescent adducts. A protocol involves:

- Incubating the compound with DNA/RNA under acidic conditions (pH 4–5).

- Quantifying emission intensity at 450 nm post-reaction, correlating with guanine content .

Advanced: How can reaction conditions be optimized to achieve high yields in triazine-based syntheses using this compound?

Methodological Answer:

Key parameters include:

- Reaction time : Extended stirring (33 hours) improves yield (92%) by ensuring complete cyclocondensation .

- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate imine formation.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

- Temperature : Reflux (80–100°C) balances reactivity and stability of the hydrate form.

Advanced: What advanced spectroscopic techniques resolve structural ambiguities in substituted glyoxal hydrates?

Methodological Answer:

- X-ray crystallography : Determines exact molecular geometry, resolving discrepancies in hydration state (e.g., monohydrate vs. hemihydrate).

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 243.0871 for C₁₁H₁₄O₆).

- ²D-NMR (COSY, HSQC) : Maps proton-proton coupling and carbon-proton correlations to distinguish regioisomers .

Basic: What are the recommended storage and handling protocols for this compound?

Methodological Answer:

- Storage : Keep at +5°C in airtight containers to prevent dehydration. Desiccants (silica gel) mitigate humidity-induced degradation .

- Handling : Use nitrile gloves and fume hoods to avoid skin/eye contact. Pre-packaged aliquots reduce exposure risks .

Advanced: How can researchers address contradictions in reported molecular formulas (e.g., C₁₁H₁₂O₅ vs. C₁₁H₁₄O₆)?

Methodological Answer:

Discrepancies often arise from hydration state misreporting. To resolve:

Perform thermogravimetric analysis (TGA) : Quantify water loss upon heating (e.g., ~7.4% weight loss for monohydrate).

Use Karl Fischer titration : Measure exact water content.

Cross-validate with ¹³C-NMR : Detect hydrate-specific carbons (e.g., geminal diol carbons at δ 90–95 ppm) .

Advanced: What biological activity mechanisms are associated with derivatives of this compound?

Methodological Answer:

In anticancer research, triazine-sulfonamide hybrids (e.g., compound 32 ) exhibit:

- Apoptosis induction : Caspase-3/7 activation via mitochondrial pathway.

- Cell cycle arrest : G1/S phase blockade, validated via flow cytometry.

- In vitro assays : IC₅₀ values ≤10 µM against HeLa and MCF-7 cell lines.

Advanced: What computational tools predict the reactivity of this compound in medicinal chemistry?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.

- Molecular docking : Models interactions with target proteins (e.g., EGFR kinase) to prioritize derivatives for synthesis.

- ADMET prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., LogP, bioavailability) .

Basic: What safety precautions are critical when handling this compound in aqueous reactions?

Methodological Answer:

- PPE : Face shields, chemical-resistant gloves (nitrile), and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste disposal : Neutralize acidic byproducts before disposal; collect organic waste in halogen-resistant containers .

Advanced: How does the methoxy substitution pattern influence electronic properties and reactivity?

Methodological Answer:

- Electron-donating effects : Methoxy groups at 3,4,5-positions enhance aromatic ring electron density, stabilizing intermediates in SNAr reactions.

- Steric effects : Ortho-methoxy groups hinder nucleophilic attack, requiring optimized catalysts (e.g., Pd/C for hydrogenation).

- Solubility : Increased polarity from methoxy groups improves aqueous solubility, critical for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.